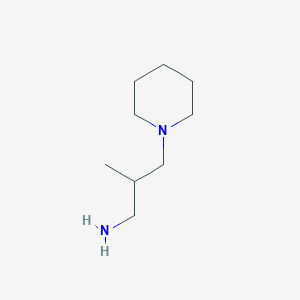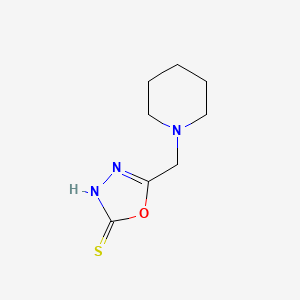
5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial and antiproliferative properties . The presence of the piperidine moiety in these molecules is a common structural feature that is often associated with various pharmacological activities.
Synthesis Analysis
The synthesis of this compound and its derivatives typically involves multi-step reactions starting from basic building blocks such as carboxylic acids, esters, or carbohydrazides. For instance, the synthesis of N-substituted derivatives of this compound class can begin with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by subsequent steps to yield the desired 1,3,4-oxadiazole-2-thiol . Another approach involves the conversion of ethyl piperidin-3-carboxylate into the oxadiazole-thiol derivative through a series of reactions . These synthetic routes often employ weak bases and polar aprotic solvents to facilitate the formation of the target compounds .
Molecular Structure Analysis
The molecular structures of these compounds are typically elucidated using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. These methods provide detailed information about the chemical environment of the atoms within the molecule, the functional groups present, and the molecular mass, which are crucial for confirming the identity and purity of the synthesized compounds .
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives can undergo various chemical reactions, including the Boulton–Katritzky rearrangement, which can lead to the formation of planar pyrazolines and pyrazoles under certain conditions . The reactivity of these compounds can be influenced by factors such as the presence of water, solvents like DMF, and acids like HCl . These reactions can result in the formation of different products, including spiropyrazoline compounds, which have distinct structural and chemical properties compared to the starting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, the thermal stability of these compounds can be assessed through thermal analytical techniques, which can determine the decomposition temperature . The solubility, melting point, and other physicochemical characteristics are important for understanding the behavior of these compounds in biological systems and for their potential application as pharmaceutical agents .
Scientific Research Applications
Synthesis and Chemical Properties
1,3,4-Oxadiazole derivatives, including compounds like 5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol, are synthesized through various chemical strategies, highlighting their versatility and potential for modification. These methods enable the development of compounds with specific biological activities, offering a pathway for novel drug discovery. The synthesis often involves the dehydration of hydrazines, showcasing the chemical reactivity and functional utility of the 1,3,4-oxadiazole core in medicinal chemistry (Nayak & Poojary, 2019).
Biological Activities and Therapeutic Applications
1,3,4-Oxadiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. This makes them a valuable focus for the development of new therapeutic agents. Specific studies have highlighted the role of these compounds in addressing various diseases, offering insights into their mechanism of action and potential for clinical use. For instance, the oxadiazole core has been identified as a significant scaffold for the synthesis of compounds with pronounced antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities, providing a foundation for the development of new drugs with improved efficacy and safety profiles (Karpenko, Panasenko, & Knysh, 2020).
Furthermore, the unique structural features of 1,3,4-oxadiazole derivatives facilitate effective binding with various enzymes and receptors, enabling them to elicit diverse bioactivities through interactions at the molecular level. This has led to the exploration of these compounds in the entire range of medicinal chemistry, including their use as anticancer, antifungal, antibacterial, and antiviral agents, among others (Verma et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These targets could include various enzymes, receptors, and proteins within the body.
Mode of Action
The interaction of the compound with its targets would depend on the specific chemical structure of the compound and the target. It could involve forming bonds with active sites on the target molecule, leading to activation, inhibition, or modulation of the target’s function .
Biochemical Pathways
Again, this would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular biochemical pathway, it could affect the production of certain metabolites or the rate of certain reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the route of administration. Unfortunately, without specific information on the compound, it’s difficult to provide details .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and function to potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .
properties
IUPAC Name |
5-(piperidin-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c13-8-10-9-7(12-8)6-11-4-2-1-3-5-11/h1-6H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPPTWZIXHOYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2520616.png)



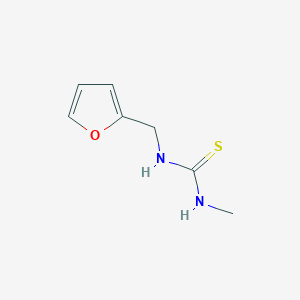
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2520624.png)
![3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520627.png)
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520628.png)
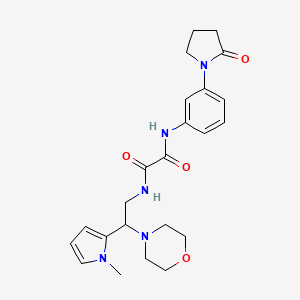
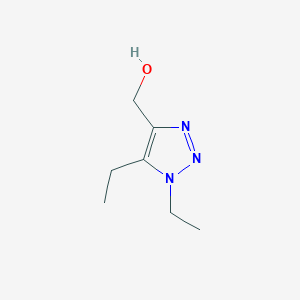
![1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2520634.png)
![Ethyl 4-[(2-nitrophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2520636.png)
![4-cyano-N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2520638.png)
